BenchChemオンラインストアへようこそ!

n-(3-Methoxyphenyl)benzenesulfonamide

LSD1 Epigenetics Cancer

N-(3-Methoxyphenyl)benzenesulfonamide (CAS 22865-27-6) is a meta-substituted sulfonamide scaffold validated for LSD1 inhibitor development (IC50 7.5 μM). Its distinct conformational and electronic profile ensures reliable target engagement in epigenetic studies. Procure this exact isomer for reproducible SAR and solid-state characterization.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 22865-27-6
Cat. No. B3342515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Methoxyphenyl)benzenesulfonamide
CAS22865-27-6
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H13NO3S/c1-17-12-7-5-6-11(10-12)14-18(15,16)13-8-3-2-4-9-13/h2-10,14H,1H3
InChIKeyPIGMPCQZRHHQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-(3-Methoxyphenyl)benzenesulfonamide (CAS 22865-27-6) – Baseline Characterization and Procurement-Relevant Properties


n-(3-Methoxyphenyl)benzenesulfonamide (CAS 22865-27-6) is a sulfonamide derivative characterized by a benzenesulfonyl core linked to a 3-methoxyphenyl substituent [1]. This meta-substituted phenylsulfonamide scaffold serves as a foundational building block in medicinal chemistry, with documented utility in the design of selective enzyme inhibitors, particularly for epigenetic targets such as lysine-specific demethylase 1 (LSD1) [2]. The compound is commercially available from multiple suppliers with standard analytical characterization including NMR and HPLC purity validation .

Why Generic Substitution of n-(3-Methoxyphenyl)benzenesulfonamide Fails: Structural and Pharmacological Differentiation from Ortho/Para Analogs


Direct substitution of n-(3-Methoxyphenyl)benzenesulfonamide with its ortho- or para-methoxy regioisomers is not scientifically justified due to profound differences in molecular conformation, electronic distribution, and target binding affinity. The meta-positioning of the methoxy group in this compound establishes a distinct dihedral angle and hydrogen-bonding network that is critical for optimal engagement with biological targets, including the LSD1 active site and tubulin colchicine-binding pocket [1][2]. Class-level SAR studies on benzenesulfonamide scaffolds consistently demonstrate that even minor positional isomerism can alter inhibitory potency by orders of magnitude and substantially modify selectivity profiles across enzyme families [1][2]. The following quantitative evidence establishes the specific, measurable differentiation that underpins procurement decisions for this exact CAS number.

Quantitative Differentiation Evidence for n-(3-Methoxyphenyl)benzenesulfonamide (22865-27-6) vs. Structural Analogs


LSD1 Inhibitory Potency: Meta-Methoxy Derivative (2a) Demonstrates Superior Activity vs. 4-Methoxy Analog (2b)

In a systematic structure-activity relationship (SAR) study of N-(3-substituted-phenyl)benzenesulfonamides, the meta-methoxy derivative (compound 2a, corresponding to CAS 22865-27-6) exhibited an LSD1 IC50 of 7.5 μM, establishing it as one of the three most potent inhibitors in the series [1]. In contrast, the closely related para-methoxy analog (compound 2b) showed substantially reduced activity, underscoring the critical role of the meta-substitution pattern for target engagement [1].

LSD1 Epigenetics Cancer

Selectivity Profile: Meta-Methoxy Derivative (2a) Exhibits 12-Fold Selectivity for LSD1 over MAO-A and 30-Fold over MAO-B

Compound 2a (CAS 22865-27-6) demonstrated a favorable selectivity profile against structurally related flavin adenine dinucleotide (FAD)-dependent enzymes monoamine oxidases A and B (MAO-A and MAO-B). Specifically, 2a inhibited MAO-A with an IC50 of 90.0 μM and MAO-B with an IC50 of 226.1 μM [1]. This corresponds to a selectivity index of approximately 12-fold for LSD1 over MAO-A and 30-fold for LSD1 over MAO-B [1].

LSD1 Selectivity MAO

Conformational and Crystallographic Differentiation: Meta-Methoxy Sulfonamides Exhibit Distinct Solid-State Packing vs. Ortho/Substituted Analogs

Crystallographic analysis of sulfonamide derivatives bearing a methoxyphenyl moiety reveals that the meta-substitution pattern in compounds like 4-amino-N-(3-methoxyphenyl)benzenesulfonamide (a close structural analog of CAS 22865-27-6) yields a distinct molecular conformation and hydrogen-bonding network compared to ortho- or para-substituted variants [1]. Specifically, the meta-methoxy group adopts a dihedral angle that optimizes π-π stacking and C-H···O interactions in the crystal lattice, with unit cell parameters a = 6.0734 Å, b = 15.4472 Å, c = 27.066 Å (orthorhombic, space group Pbca) [1].

Crystallography Conformation Solid-State

Commercial Availability and Analytical Quality: Consistent 98% Purity Specification Across Multiple Vendors

n-(3-Methoxyphenyl)benzenesulfonamide (CAS 22865-27-6) is commercially available from multiple reputable suppliers with a standard purity specification of 98% as verified by HPLC, NMR, and GC . This consistent quality control data, coupled with the compound's defined molecular formula (C13H13NO3S) and molecular weight (263.31 g/mol), ensures reproducible performance in research applications .

Purity Quality Control Procurement

Optimal Application Scenarios for n-(3-Methoxyphenyl)benzenesulfonamide (CAS 22865-27-6) Based on Quantitative Differentiation Evidence


Epigenetic Probe Development: LSD1 Inhibitor Lead Optimization

n-(3-Methoxyphenyl)benzenesulfonamide serves as an optimized starting scaffold for the development of selective LSD1 inhibitors. With a demonstrated LSD1 IC50 of 7.5 μM and 12- to 30-fold selectivity over MAO-A and MAO-B respectively, this compound provides a validated chemical starting point for further medicinal chemistry optimization aimed at improving potency while maintaining the favorable selectivity window [1]. Researchers can utilize this compound to probe LSD1-dependent epigenetic mechanisms in cancer cell lines, including those derived from ER-negative breast cancer, prostate cancer, and non-small cell lung cancer, where LSD1 overexpression is documented [1].

Solid-State and Pre-Formulation Studies: Conformational Analysis of Sulfonamide Scaffolds

The distinct crystallographic parameters of meta-methoxy sulfonamides, characterized by an orthorhombic space group (Pbca) and specific unit cell dimensions, make this compound a valuable reference material for solid-state characterization studies [2]. Procurement of this specific isomer enables direct comparative analysis of crystal packing, hydrogen-bonding motifs, and conformational preferences that influence physicochemical properties such as solubility, hygroscopicity, and thermal stability. These data are essential for pre-formulation assessments and polymorph screening in early-stage drug development [2].

Structure-Activity Relationship (SAR) Reference Compound: Meta-Substituted Benzenesulfonamide Baseline

n-(3-Methoxyphenyl)benzenesulfonamide serves as a benchmark comparator in SAR studies evaluating the impact of methoxy positional isomerism on biological activity. The quantitative data demonstrating that the meta-methoxy derivative (2a) exhibits superior LSD1 inhibition compared to its para-methoxy analog (2b) establishes this compound as an essential reference for validating computational docking predictions and guiding the design of next-generation sulfonamide-based inhibitors [1]. Procurement of this exact CAS number ensures consistency across experimental replicates and cross-study comparisons.

Chemical Biology Tool for Target Validation Studies

The defined selectivity profile of this compound—potent LSD1 inhibition (IC50 7.5 μM) coupled with moderate off-target activity against MAO enzymes (IC50 >90 μM)—renders it suitable as a chemical probe for validating LSD1 as a therapeutic target in cellular models [1]. Researchers can employ this tool to differentiate LSD1-mediated phenotypes from those driven by related FAD-dependent oxidases, thereby de-risking target validation campaigns prior to investment in more resource-intensive lead optimization programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(3-Methoxyphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.